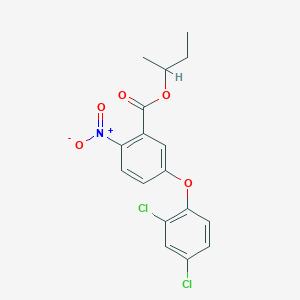![molecular formula C6H9Cl2N3O2 B14613847 2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine CAS No. 59761-01-2](/img/structure/B14613847.png)
2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of dichloro, nitro, and methyl groups attached to the tetrahydropyrimidine ring, making it a unique and versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a suitable precursor to introduce the acyl group.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The final step involves the nitration of the compound to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The nitro group can also be reduced to an amine.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
- 2-Chloro-1-methyl-1,4,5,6-tetrahydropyrimidine
- 2-Nitro-1-methyl-1,4,5,6-tetrahydropyrimidine
- 2-Methyl-1,4,5,6-tetrahydropyrimidine
Comparison:
- Uniqueness: The presence of both dichloro and nitro groups in 2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine makes it more reactive and versatile compared to its analogs.
- Reactivity: The compound exhibits unique reactivity patterns due to the electron-withdrawing effects of the nitro and dichloro groups, which influence its chemical behavior .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
59761-01-2 |
|---|---|
Fórmula molecular |
C6H9Cl2N3O2 |
Peso molecular |
226.06 g/mol |
Nombre IUPAC |
2-[dichloro(nitro)methyl]-1-methyl-5,6-dihydro-4H-pyrimidine |
InChI |
InChI=1S/C6H9Cl2N3O2/c1-10-4-2-3-9-5(10)6(7,8)11(12)13/h2-4H2,1H3 |
Clave InChI |
MHNNMVOSVKCCMU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN=C1C([N+](=O)[O-])(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
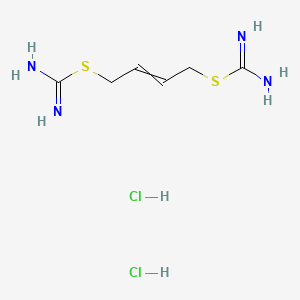
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
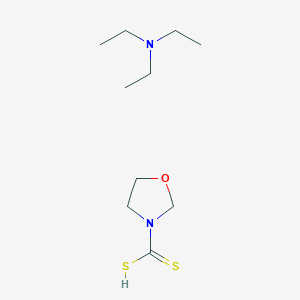
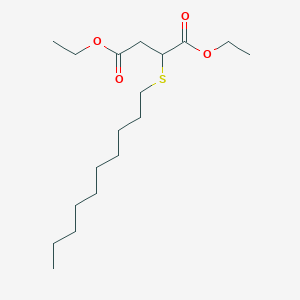
![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)

![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)
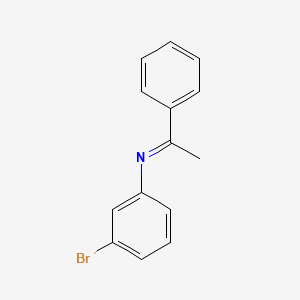
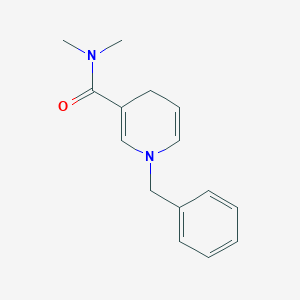

![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
